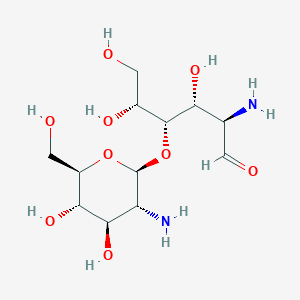

beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine

Vue d'ensemble

Description

beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine: is a disaccharide derivative composed of two glucose molecules linked by a beta-1,4-glycosidic bond. This compound is a part of the chitobiose family and is known for its role in various biological processes, including the formation of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine typically involves the enzymatic or chemical hydrolysis of chitin or chitosan. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. Chitinase enzymes are used to cleave the beta-1,4-glycosidic bonds in chitin, resulting in the formation of beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine .

Industrial Production Methods: Industrial production of beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine involves the large-scale hydrolysis of chitin, which is sourced from crustacean shells, insect exoskeletons, and fungal cell walls. The hydrolysis process is optimized to maximize yield and purity, often involving a combination of enzymatic and chemical methods .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Acetylated and benzoylated derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Carbohydrates:

- Beta-D-glucosaminyl-(1→4)-aldehydo-D-glucosamine is utilized as a fundamental building block in synthesizing more complex carbohydrates and glycoconjugates. Its unique structure allows researchers to explore glycosidic bond formation and cleavage mechanisms.

Synthesis of Derivatives:

- The compound can undergo various chemical transformations, such as oxidation to form carboxylic acids and reduction to yield alcohol derivatives. Additionally, it can be substituted to create acetylated and benzoylated derivatives, which are essential for further chemical studies.

Biological Research Applications

Enzymatic Studies:

- In biological research, this compound serves as a substrate for chitinase enzymes, facilitating the study of chitin and chitosan degradation. Researchers utilize it in assays to measure chitinase activity, contributing to understanding chitin metabolism in different organisms .

Role in Chitin Metabolism:

- The compound's interaction with enzymes that cleave or form glycosidic bonds is crucial for recycling chitin components. It aids in elucidating the mechanisms behind chitin degradation, which is vital for ecological balance and nutrient cycling.

Medical Applications

Therapeutic Properties:

- Derivatives of beta-D-glucosaminyl-(1→4)-aldehydo-D-glucosamine are being investigated for their potential therapeutic properties. Research indicates that these compounds may have applications in treating conditions related to chitin metabolism and could serve as anti-inflammatory agents or immunomodulators.

Drug Development:

- The unique reactivity of the aldehyde group allows for the development of novel drug candidates that can interact with biological targets more effectively than their N-acetylated counterparts. This property is being explored in drug design and development processes.

Industrial Applications

Biodegradable Materials:

- In industry, beta-D-glucosaminyl-(1→4)-aldehydo-D-glucosamine is used in producing biodegradable materials. Its applications extend to cosmetics and pharmaceuticals, where it acts as an additive that enhances product performance while maintaining environmental sustainability.

Additive in Various Products:

- The compound's properties make it suitable for use in various formulations, contributing to the development of eco-friendly products that meet consumer demand for sustainability .

Case Studies

-

Chitinase Activity Measurement:

- A study utilized beta-D-glucosaminyl-(1→4)-aldehydo-D-glucosamine to assess chitinase activity across various fungal species. Results indicated significant variations in enzymatic efficiency, providing insights into fungal ecology and potential biotechnological applications.

-

Drug Development Trials:

- Another research effort focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory properties. Preliminary results showed promising activity against inflammatory markers in vitro, suggesting potential therapeutic applications.

-

Biodegradable Material Production:

- An industrial application case demonstrated the use of beta-D-glucosaminyl-(1→4)-aldehydo-D-glucosamine in developing biodegradable plastics. The resulting materials exhibited favorable mechanical properties while degrading efficiently in natural environments.

Mécanisme D'action

The mechanism of action of beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine involves its interaction with enzymes that cleave or form glycosidic bonds. It acts as a substrate for chitinase enzymes, which hydrolyze the beta-1,4-glycosidic bond, releasing the constituent glucose molecules. This process is crucial in the degradation of chitin and the recycling of its components .

Comparaison Avec Des Composés Similaires

- N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine

- beta-D-glucosaminyl-(1->4)-N-acetyl-D-glucosamine

- beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Uniqueness: beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine is unique due to the presence of an aldehyde group, which imparts distinct chemical reactivity compared to its acetylated counterparts. This aldehyde group allows for specific oxidation and reduction reactions that are not possible with N-acetylated derivatives .

Activité Biologique

Beta-D-glucosaminyl-(1→4)-aldehydo-D-glucosamine is a glycosylamine derivative with significant biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its structural features, which include a beta configuration at the anomeric center and a linkage between two monosaccharides via a beta-1,4-glycosidic bond.

Chemical Structure and Properties

The chemical structure of beta-D-glucosaminyl-(1→4)-aldehydo-D-glucosamine can be represented as follows:

This structure indicates the presence of functional groups that are crucial for its biological interactions. The aldehyde group plays a significant role in its reactivity and potential biological applications.

Antimicrobial Properties

Research has shown that derivatives of glucosamine, including beta-D-glucosaminyl compounds, exhibit antimicrobial properties. For instance, studies indicate that certain glucosaminyl derivatives can inhibit the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. In contrast, N-acetyl derivatives often show significantly lower activity (MIC > 1024 µg/mL) .

Anti-inflammatory Effects

Beta-D-glucosaminyl compounds have been linked to anti-inflammatory effects. They modulate pathways involved in inflammation, particularly through the inhibition of pro-inflammatory cytokines and mediators. This property makes them potential candidates for treating inflammatory diseases, such as osteoarthritis .

Chondroprotective Activity

Beta-D-glucosaminyl-(1→4)-aldehydo-D-glucosamine has been studied for its chondroprotective properties. It is believed to contribute to cartilage health by promoting proteoglycan synthesis and inhibiting cartilage degradation. This activity is particularly relevant in the context of osteoarthritis treatment, where glucosamine derivatives are commonly used .

The biological activities of beta-D-glucosaminyl-(1→4)-aldehydo-D-glucosamine can be attributed to its interaction with various biological targets:

- Glycoprotein Metabolism : The compound participates in glycoprotein metabolism, influencing cellular signaling and structural integrity .

- Hexosamine Pathway : It plays a role in the hexosamine biosynthetic pathway, which is crucial for post-translational modifications of proteins that regulate insulin sensitivity and carbohydrate metabolism .

Case Studies

Recent studies have explored the efficacy of beta-D-glucosaminyl compounds in clinical settings:

- Osteoarthritis Treatment : A clinical trial assessed the impact of glucosamine sulfate (a related compound) on patients with knee osteoarthritis. Results indicated significant improvements in pain relief and joint function after prolonged use .

- Antibacterial Activity : Another study evaluated various glucosaminyl derivatives against common bacterial strains. The results showed that specific modifications to the glucosamine structure enhanced antibacterial potency without increasing toxicity .

Data Tables

| Property | Beta-D-Glucosaminyl-(1→4)-Aldehydo-D-Glucosamine | N-Acetyl Derivative |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 8–32 µg/mL | >1024 µg/mL |

| Anti-inflammatory Effects | Yes | Limited |

| Chondroprotective Activity | Yes | Yes |

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O9/c13-4(1-15)8(19)11(5(18)2-16)23-12-7(14)10(21)9(20)6(3-17)22-12/h1,4-12,16-21H,2-3,13-14H2/t4-,5+,6+,7+,8+,9+,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUALREFPJJODHZ-JTCHKQLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318406 | |

| Record name | Chitobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-76-4 | |

| Record name | Chitobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chitobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chitobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.